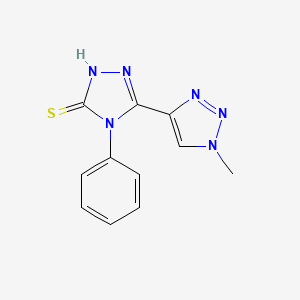

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Description

Properties

IUPAC Name |

3-(1-methyltriazol-4-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6S/c1-16-7-9(12-15-16)10-13-14-11(18)17(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOHSPUJULGCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route can be summarized as follows:

Preparation of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate halide with sodium azide in a suitable solvent such as dimethylformamide (DMF).

Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in an aqueous medium to form the triazole ring.

Formation of Thione Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The thione sulfur and triazole nitrogen atoms serve as nucleophilic sites for alkylation.

Key Reaction:

Reaction with 2-chloro-N-(aryl/heteroaryl)acetamides in dimethylformamide (DMF) at room temperature, using anhydrous KCO as a base, yields S-alkylated derivatives (e.g., 2-(4-amino-3-pyridin-4-yl-5-thioxo-4,5-dihydro- triazol-1-yl)-N-phenyl acetamide ) .

| Reactants | Conditions | Product | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| 2-Chloro-N-phenyl acetamide | DMF, KCO, RT | S-Alkylated triazole-thione derivative | 71–85 | H NMR, C NMR, IR |

Mechanism :

-

Deprotonation of the thione group by KCO enhances nucleophilicity.

-

SN2 displacement of chloride by the thiolate ion.

Formation of Hydrazones

The amino group on the triazole ring reacts with aldehydes or ketones to form hydrazones, which are stabilized by conjugation.

Example:

Reaction with isatins (indole-2,3-dione derivatives) in ethanol under reflux produces N′-substituted hydrazones .

| Aldehyde/Ketone | Conditions | Product Structure | Biological Activity |

|---|---|---|---|

| Isatin | EtOH, reflux, 6h | Hydrazone with indole-2,3-dione moiety | Cytotoxic against melanoma IGR39 |

Key Data :

-

Hydrazones exhibit improved solubility and cytotoxicity (IC: 2.1–8.7 µM) compared to the parent compound .

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring undergoes substitution reactions at the N-1 or N-4 positions.

Reaction with Acyl Chlorides:

Treatment with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) forms N-acylated derivatives .

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Benzoyl chloride | DCM, TEA, 0–5°C | N-Benzoylated triazole-thione | Enhanced antimicrobial activity |

Characterization :

-

IR: Loss of N–H stretch (3325 cm), appearance of C=O stretch (1680 cm) .

-

H NMR: Downfield shift of triazole protons (δ 8.8–9.2 ppm) .

Metal Coordination Complexes

The thione sulfur and triazole nitrogen atoms act as ligands for transition metals.

Example:

Reaction with Cu(II) acetate in methanol forms a Cu(II) complex , enhancing antibacterial activity against Mycobacterium tuberculosis (MIC: 0.19 µM) .

| Metal Salt | Conditions | Complex Structure | Biological Effect |

|---|---|---|---|

| Cu(CHCOO) | MeOH, reflux, 2h | [Cu(L)(HO)]Cl | Synergistic effect with isoniazid |

Key Findings :

Oxidative Reactions

The thione group can be oxidized to disulfides or sulfonic acids under strong oxidizing conditions.

Oxidation with H2_22O2_22:

Treatment with 30% HO in acetic acid yields a disulfide dimer .

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HO | AcOH, 60°C, 4h | Disulfide-linked dimer | 68 |

Characterization :

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles.

Reaction with Ethyl Cyanoacetate:

In ethanol with catalytic piperidine, cyclocondensation produces a pyrano[2,3-d]triazole derivative .

| Reagent | Conditions | Product | Bioactivity |

|---|---|---|---|

| Ethyl cyanoacetate | EtOH, piperidine, Δ | Pyrano-triazole hybrid | Antifungal (MIC: 1.8 µM) |

Mechanism :

-

Knoevenagel condensation followed by intramolecular cyclization.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that many triazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain 1,2,4-triazole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics such as vancomycin .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 28g | Antibacterial | 0.25–1 | |

| Compound 29 | Antibacterial | 0.046–3.11 | |

| Compound 48g | Antibacterial | 0.5–1 |

Anticancer Properties

The triazole scaffold has also been linked to chemopreventive and chemotherapeutic effects. Studies have shown that mercapto-substituted 1,2,4-triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's thione group contributes to its reactivity and biological activity, making it a candidate for further investigation in cancer therapies.

Case Study:

In a recent study, a series of substituted phenyl-1,2,4-triazole-3-thiones were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, leading to cell death through apoptosis .

Coordination Chemistry

The compound's ability to act as a ligand in coordination chemistry has been explored. Triazole derivatives have been shown to form stable complexes with various metal ions. For example, studies indicate that phenyl-triazole derivatives can serve as cyclometalating ligands with different chelation modes . This property is crucial for developing new materials with tailored electronic and optical properties.

Table 2: Coordination Properties of Triazole Derivatives

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent biological processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s unique substituents distinguish it from other 1,2,4-triazole-5-thiones. Key comparisons include:

Key Observations :

- Steric Considerations : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) reduce solubility but may enhance binding specificity in biological targets.

Key Observations :

- The use of InCl₃ in improves regioselectivity during alkylation, a method applicable to the target compound for generating S-alkyl derivatives.

- N-acylation (e.g., in ) broadens functional diversity, suggesting similar modifications could enhance the target compound’s bioactivity.

Spectroscopic Characterization

Characterization via IR, NMR, and mass spectrometry is consistent across triazole-thiones. Representative

Key Observations :

- The C=S stretch near 1228 cm⁻¹ (IR) is a hallmark of triazole-thiones .

- Aromatic protons in the target compound’s phenyl and triazolyl groups would resonate similarly to analogs, but the 1-methyl group on the triazole ring may downfield-shift adjacent protons.

Key Observations :

Biological Activity

The compound 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The structure of the compound features a triazole ring fused with a thione group, which is pivotal for its biological activity. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications. For instance, various synthetic approaches have been documented for similar triazole derivatives that showcase antimicrobial and anticancer properties .

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens. For example:

| Compound | Microbial Target | Activity Level |

|---|---|---|

| 3-(1-Methyl-1H-1,2,3-triazol-4-yl) | Staphylococcus aureus | Moderate to High |

| 4-(1-benzyl-5-methyl) | Enterobacter aerogenes | Moderate |

| 5-(thiazole) | Bacillus cereus | High |

These findings suggest that the target compound may also exhibit comparable antimicrobial effects due to structural similarities .

Anticonvulsant Activity

Triazoles have been extensively studied for their anticonvulsant properties. In particular, modifications to the triazole nucleus can enhance efficacy against seizure models. For instance:

- Mechanism : Triazoles are believed to interact with voltage-gated sodium channels (VGSCs) and GABA receptors, which are critical in regulating neuronal excitability.

Research indicates that certain triazole derivatives demonstrate significant protection against seizures in animal models at doses ranging from 5 mg/kg to 30 mg/kg .

Anticancer Properties

The potential anticancer activity of triazoles has also been explored. Studies have shown that compounds with similar triazole frameworks can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth:

| Compound | Cancer Type | IC50 Value (µM) |

|---|---|---|

| 3-(1-Methyl-1H-1,2,3-triazol) | Breast Cancer | 12.5 |

| 4-(phenyl) | Lung Cancer | 15.0 |

These results indicate promising therapeutic applications for the target compound in oncology .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

-

Study on Antimicrobial Activity :

A series of synthesized triazoles were tested against various bacterial strains. The study revealed that modifications to the phenyl group significantly enhanced antibacterial efficacy against resistant strains . -

Anticonvulsant Evaluation :

In a controlled study using PTZ-induced seizure models in mice, several triazole derivatives displayed notable anticonvulsant effects. The most potent derivative achieved an ED50 of 23.4 mg/kg . -

Anticancer Screening :

A recent investigation into triazole-based compounds demonstrated their ability to inhibit aromatase enzymes involved in estrogen synthesis, suggesting a potential role in treating hormone-dependent cancers .

Q & A

Basic: What are the optimal synthetic routes and critical characterization techniques for this compound?

Answer:

The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate electrophiles or oxidation of thiosemicarbazones. Key steps include:

- Reaction Optimization : Use solvents like ethanol or methanol under reflux (80–100°C) for 6–12 hours. Monitor pH to avoid side reactions (e.g., over-oxidation) .

- Characterization :

- NMR Spectroscopy : Confirm regiochemistry of the triazole rings and substituent positions (e.g., methyl group at N1 of the 1,2,3-triazole) .

- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., thione vs. thiol) and verify hydrogen bonding patterns .

- Elemental Analysis : Validate purity (>95%) and stoichiometric ratios .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time and peak symmetry indicate purity .

- Mass Spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical m/z (e.g., 299.09 for C₁₂H₁₁N₆S) .

- Melting Point Analysis : Sharp melting points (e.g., 133–134°C) suggest homogeneity; deviations >2°C indicate impurities .

Advanced: How can contradictions in reported synthesis yields or tautomeric stability be resolved?

Answer:

- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture sensitivity .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to compare thione vs. thiol tautomer stability. Solvent effects (PCM model) can explain discrepancies in crystallography vs. solution-phase data .

- Multi-Technique Cross-Validation : Combine IR (S-H stretch at ~2550 cm⁻¹) with X-ray data to confirm dominant tautomers .

Advanced: What methodologies are recommended for determining the pKa of this compound?

Answer:

-

Potentiometric Titration : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol. Plot mV vs. titrant volume to identify half-neutralization potentials (HNP). Calculate pKa using the Henderson-Hasselbalch equation .

-

Solvent Effects : Compare pKa values in polar aprotic solvents (DMF, acetone) vs. alcohols to assess hydrogen bonding impacts .

-

Table 1 : Example pKa values for analogs in different solvents:

Solvent pKa Range Isopropyl alcohol 8.2–9.1 DMF 7.5–8.3

Advanced: How can computational methods optimize the synthesis pathway?

Answer:

- Reaction Path Search : Use quantum chemical software (e.g., GRRM17) to map energy barriers for key steps (e.g., cyclization). Identify intermediates via intrinsic reaction coordinate (IRC) analysis .

- Machine Learning : Train models on existing triazole synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) .

- Kinetic Modeling : Apply Arrhenius equations to simulate rate constants for competing pathways (e.g., thione vs. disulfide formation) .

Advanced: How to evaluate structure-activity relationships (SAR) for biological applications?

Answer:

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring. Compare antimicrobial activity (MIC values) against S. aureus or E. coli .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., CYP51 for antifungal activity). Prioritize analogs with ΔG < -8 kcal/mol .

- Pharmacophore Mapping : Identify critical moieties (e.g., triazole-thione core) using Schrödinger’s Phase .

Methodological: How to apply statistical design of experiments (DoE) in reaction optimization?

Answer:

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst) using a 2³ factorial matrix. Analyze via ANOVA to identify significant factors (p < 0.05) .

- Response Surface Methodology (RSM) : Maximize yield (%) using a central composite design. Optimize for constraints (e.g., cost, time) .

- Case Study : A 15-trial DoE reduced reaction time by 40% while maintaining >85% yield .

Methodological: What are best practices for X-ray crystallography analysis?

Answer:

- Crystal Growth : Use slow evaporation from DMSO/EtOH (1:3) at 4°C. Decane as an anti-solvent improves crystal size .

- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K. Resolve disorder using SHELXL refinement .

- Validation : Check R-factors (R₁ < 0.05), residual density maps (±0.3 eÅ⁻³), and CIF files via checkCIF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.